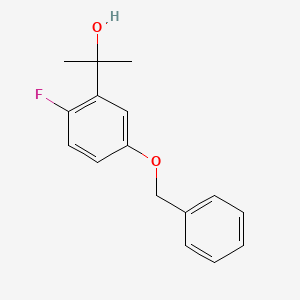

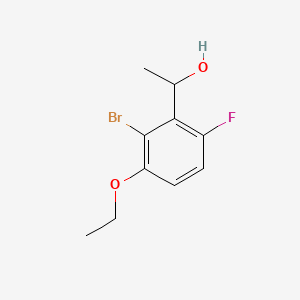

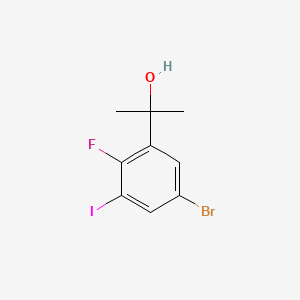

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol” is an organic compound with the CAS Number: 2643368-11-8 . It has a molecular weight of 358.9740 . The IUPAC name for this compound is 2-(5-bromo-2-fluorophenyl)propan-2-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 . This indicates that the compound has a bromine, fluorine, and iodine atom attached to the phenyl group, and a propan-2-ol group attached to the phenyl group.Physical And Chemical Properties Analysis

The compound “2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol” has a molecular weight of 358.9740 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Radiopharmaceutical Synthesis

This compound is explored in the synthesis of fluorinated pyridines, which are of interest due to their potential as imaging agents in radiopharmacy . The presence of fluorine-18 isotopes makes them suitable for positron emission tomography (PET), a powerful diagnostic tool in oncology for detecting and staging cancer.

Organic Synthesis: Building Blocks for Drug Development

The bromo, fluoro, and iodo substituents on the aromatic ring make it a versatile intermediate in organic synthesis . It can be used to create a variety of biologically active compounds, including those with antitumor and anti-inflammatory properties.

Agricultural Chemistry: Pesticide and Herbicide Design

In agriculture, the introduction of halogens, particularly fluorine, into lead structures of pesticides and herbicides can significantly enhance their physical, biological, and environmental properties . This compound could serve as a precursor for developing more effective and environmentally friendly agrochemicals.

Material Science: OLEDs and TADF Dyes

The compound’s halogenated aromatic structure is valuable in the synthesis of thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs) . These materials are crucial for improving the efficiency and lifespan of OLED displays.

Environmental Science: Pollutant Degradation Studies

Halogenated organics are often persistent environmental pollutants. Research into the reactivity and degradation pathways of such compounds, including 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol, is essential for understanding and mitigating their environmental impact .

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, this compound can be used as a standard or reference material in chromatography to help identify and quantify similar compounds in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The structural complexity and halogen content of this compound make it a candidate for studying enzyme-substrate interactions, particularly where halogen bonding plays a role in biological processes .

Pharmaceutical Chemistry: Synthesis of Active Pharmaceutical Ingredients (APIs)

Its unique structure allows for the synthesis of APIs with potential therapeutic applications. The halogens present in the compound can be strategically replaced or modified to alter the biological activity and pharmacokinetics of the resulting drugs .

Eigenschaften

IUPAC Name |

2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFIO/c1-9(2,13)6-3-5(10)4-7(12)8(6)11/h3-4,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFBFGQWWHQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC(=C1)Br)I)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFIO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.97 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.